molecular formula C10H9NO B6241725 3-(furan-3-yl)aniline CAS No. 936249-46-6

3-(furan-3-yl)aniline

Cat. No. B6241725
M. Wt: 159.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415479B2

Procedure details

Using the same method as in Example 1-(ii), 3-(furan-3-yl)aniline was reacted with the (2-([4-chloro-2-(methoxycarbonyl)phenyl]amino)-2-oxoethoxy)acetic acid obtained in Example 1-(i) to give 5-chloro-2-([(2-([3-(furan-3-yl)phenyl]amino)-2-oxoethoxy)acetyl]amino)benzoic acid.methyl ester (yield: 89%).

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=2)[NH2:9])=[CH:2]1.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20][C:21](=[O:28])[CH2:22][O:23][CH2:24][C:25](O)=[O:26])=[C:16]([C:29]([O:31]C)=[O:30])[CH:15]=1>>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20][C:21](=[O:28])[CH2:22][O:23][CH2:24][C:25]([NH:9][C:8]2[CH:10]=[CH:11][CH:12]=[C:6]([C:3]3[CH:4]=[CH:5][O:1][CH:2]=3)[CH:7]=2)=[O:26])=[C:16]([CH:15]=1)[C:29]([OH:31])=[O:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C=C1)C=1C=C(N)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NC(COCC(=O)O)=O)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)O)C1)NC(COCC(=O)NC1=CC(=CC=C1)C1=COC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.